[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol
Description
[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol is a pyrimidine derivative with a chlorine atom at position 2, an isopropyl group at position 6, and a hydroxymethyl (-CH₂OH) substituent at position 4. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol . This compound is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery or materials science .
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(2-chloro-6-propan-2-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)7-3-6(4-12)10-8(9)11-7/h3,5,12H,4H2,1-2H3 |
InChI Key |
SMPXIULPWZZIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and isopropylamine.
Alkylation: The 2-chloropyrimidine undergoes alkylation with isopropylamine to introduce the isopropyl group at position 6.
Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable base to introduce the methanol group at position 4.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.
Major Products
Oxidation: The major products include [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]formaldehyde and [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]carboxylic acid.
Reduction: The major product is [2-Hydro-6-(propan-2-yl)pyrimidin-4-yl]methanol.
Substitution: The major products depend on the nucleophile used, such as [2-Amino-6-(propan-2-yl)pyrimidin-4-yl]methanol when using amines.
Scientific Research Applications
[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol, a pyrimidine derivative, has applications in chemistry, biology, and industry. It is used as an intermediate in synthesizing more complex pyrimidine derivatives, enzyme inhibitors, receptor modulators, agrochemicals, and specialty chemicals. The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, with the chloro group potentially forming covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme activity inhibition. The isopropyl and methanol groups influence the compound's binding affinity and specificity.
Comparison with Similar Compounds
this compound can be compared to:
- [2-Chloro-6-methylpyrimidin-4-yl]methanol
- [2-Chloro-6-ethylpyrimidin-4-yl]methanol
- [2-Chloro-6-(tert-butyl)pyrimidin-4-yl]methanol
The unique combination of substituents in this compound provides specific chemical and biological properties. The isopropyl group at position 6 introduces steric hindrance, affecting the compound’s reactivity and binding interactions. The methanol group at position 4 allows for further functionalization and derivatization.
Reactions
this compound can undergo chemical reactions, such as:
- Oxidation The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
- Reduction The chloro group can be reduced to form the corresponding hydrogenated derivative.
- Substitution The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides.
Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used for oxidation reactions. For reduction, reducing agents like lithium aluminum hydride or sodium borohydride can be used. Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.
Major products of these reactions include:
- Oxidation [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]formaldehyde and [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]carboxylic acid.
- Reduction [2-Hydro-6-(propan-2-yl)pyrimidin-4-yl]methanol.
- Substitution Depends on the nucleophile used, for example, [2-Amino-6-(propan-2-yl)pyrimidin-4-yl]methanol when using amines.
Synthesis
The synthesis of this compound involves:
- Starting Materials Starting with commercially available materials like 2-chloropyrimidine and isopropylamine.
- Alkylation Alkylation of 2-chloropyrimidine with isopropylamine to introduce the isopropyl group at position 6.
- Hydroxymethylation Hydroxymethylation of the resulting intermediate using formaldehyde and a suitable base to introduce the methanol group at position 4.
Mechanism of Action
The mechanism of action of [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl group and methanol group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Compound 1: (6-Chloro-2-phenylpyrimidin-4-yl)methanol
- Molecular Formula : C₁₁H₉ClN₂O
- Molecular Weight : 220.66 g/mol
- Key Differences: Phenyl group at position 2 vs. isopropyl at position 6 in the target compound. Steric hindrance from phenyl may limit reactivity at position 2 compared to the smaller isopropyl group in the target compound .
Compound 2: (2-Chloro-4-morpholinothieno-[3,2-d]pyrimidin-6-yl)methanol
- Molecular Formula : C₁₁H₁₂ClN₃O₂S
- Molecular Weight : 285.75 g/mol
- Key Differences: Thieno[3,2-d]pyrimidine core (fused thiophene ring) vs. simple pyrimidine. The fused thiophene increases molecular rigidity and electronic effects .
Compound 3: [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol
- Molecular Formula : C₉H₁₃ClN₄O
- Molecular Weight : 228.68 g/mol
- Key Differences: Amino group at position 2 vs. chlorine in the target compound. The amino group improves solubility but reduces electrophilicity at position 2 .
Functional Group Modifications
Compound 4: (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol
- Molecular Formula : C₇H₉ClN₂OS
- Molecular Weight : 204.68 g/mol
- Key Differences: Methylthio (-SMe) at position 2 vs. chlorine in the target compound. Methyl group at position 6 reduces steric bulk compared to isopropyl.
Compound 5: 4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine
- Molecular Formula : C₁₁H₁₁Cl₂N₃OS
- Molecular Weight : 304.20 g/mol
- Key Differences :
Physicochemical and Reactivity Comparisons
| Property | Target Compound | Compound 1 (Phenyl) | Compound 3 (Amino-Pyrrolidine) | Compound 4 (Methylthio) |
|---|---|---|---|---|
| Molecular Weight | 186.64 g/mol | 220.66 g/mol | 228.68 g/mol | 204.68 g/mol |
| logP (Estimated) | ~1.5 (moderate lipophilicity) | ~2.8 (high lipophilicity) | ~0.9 (low lipophilicity) | ~2.2 (high lipophilicity) |
| Water Solubility | Moderate | Low | High | Low |
| Reactivity at C2 | Electrophilic (Cl) | Electrophilic (Cl) | Nucleophilic (NH₂) | Electrophilic (SMe) |
| Synthetic Utility | Building block for coupling | Aromatic scaffold | Bioactive intermediate | Thioether functionalization |
Biological Activity
[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine-based compounds, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from recent studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | Candida albicans |
Antiviral Activity
Pyrimidine derivatives have also been explored for their antiviral properties. Some studies suggest that modifications in the pyrimidine structure can enhance the inhibition of viral replication. For example, certain derivatives have been noted to inhibit HBV DNA replication effectively . The exact mechanism by which this compound exerts its antiviral effects requires further investigation but may involve interference with nucleoside transport or direct inhibition of viral enzymes.
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been widely documented, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines. For instance, modifications on the pyrimidine moiety have been shown to improve the IC50 values in breast cancer cell lines by up to five-fold . This suggests that this compound could be a candidate for further development in cancer therapeutics.
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound D | <100 | MCF-7 |
| Compound E | <50 | TNBC |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various pyrimidine derivatives, including those structurally related to this compound, against clinical isolates of E. coli. Results indicated a strong correlation between structural modifications and increased antimicrobial potency, highlighting the importance of further exploring this compound's potential .
- Antiviral Mechanisms : Another investigation focused on the antiviral activity of pyrimidine derivatives against HBV. The study found that certain modifications significantly enhanced efficacy, suggesting that similar alterations in this compound could yield promising antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
